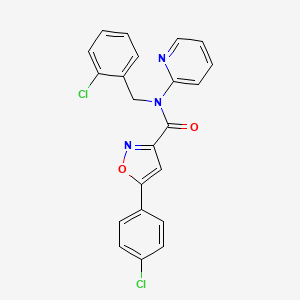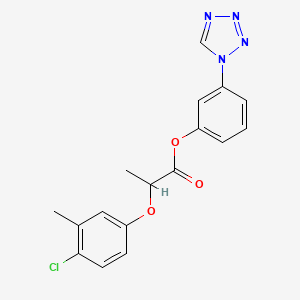
3-(1H-tetrazol-1-yl)phenyl 2-(4-chloro-3-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester ist eine Verbindung, die einen Tetrazolring und eine Phenoxypropansäureeinheit aufweist. Tetrazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie häufig verwendet, da sie Carbonsäuren nachahmen können .
Herstellungsmethoden
Die Synthese von 2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester kann mit verschiedenen Methoden angegangen werden. Ein üblicher Weg beinhaltet die Reaktion von 3-(1H-Tetrazol-1-yl)phenol mit 2-(4-Chlor-3-methylphenoxy)propansäure unter geeigneten Bedingungen . Die Reaktion erfordert typischerweise die Verwendung von Kupplungsmitteln wie Dicyclohexylcarbodiimid (DCC) und Katalysatoren wie 4-Dimethylaminopyridin (DMAP), um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc salts.
Preparation of the Chloromethylphenoxy Group: This involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the chloromethylphenoxy derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Die Phenoxypropansäureeinheit kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Chlorposition.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. Der Tetrazolring kann Carbonsäuren nachahmen, wodurch die Verbindung an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen kann . Diese Wechselwirkung kann verschiedene biochemische Pfade stören, was zu therapeutischen Wirkungen führt . Die Phenoxypropansäureeinheit kann auch zur Aktivität der Verbindung beitragen, indem sie mit hydrophoben Regionen von Zielproteinen interagiert .
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to natural substrates . This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester kann mit anderen Tetrazol-haltigen Verbindungen verglichen werden, wie z. B.:
Losartan: Ein Angiotensin-II-Rezeptor-Antagonist zur Behandlung von Bluthochdruck.
Valsartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit ähnlichen Anwendungen.
Candesartan: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Die Einzigartigkeit von 2-(4-Chlor-3-methylphenoxy)propansäure-3-(1H-Tetrazol-1-yl)phenylester liegt in seiner spezifischen Kombination aus Tetrazolring und Phenoxypropansäureeinheit, die möglicherweise unterschiedliche biologische Aktivitäten und Anwendungen verleiht .
Eigenschaften
Molekularformel |
C17H15ClN4O3 |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)propanoate |
InChI |
InChI=1S/C17H15ClN4O3/c1-11-8-15(6-7-16(11)18)24-12(2)17(23)25-14-5-3-4-13(9-14)22-10-19-20-21-22/h3-10,12H,1-2H3 |
InChI-Schlüssel |
BCCPUESSOCVMPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11321937.png)
![2-(3,4-dimethoxyphenyl)-7-(2,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321943.png)
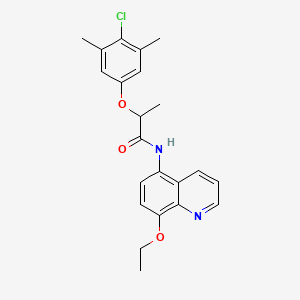
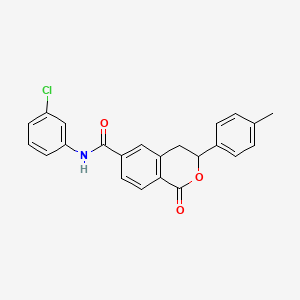
![5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N,N-dimethylbenzenesulfonamide](/img/structure/B11321960.png)
![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321968.png)
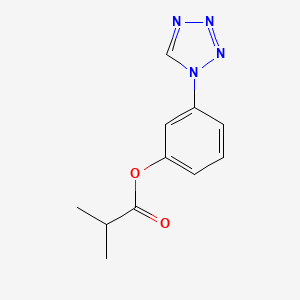
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate](/img/structure/B11321978.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)
![2-[2-Amino-1-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11321991.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11322018.png)
